molecular formula C19H16N4O2 B6173424 2-[hydroxy(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-1H-1,3-benzodiazole-6-carbonitrile CAS No. 1481631-75-7

2-[hydroxy(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-1H-1,3-benzodiazole-6-carbonitrile

Cat. No.: B6173424
CAS No.: 1481631-75-7
M. Wt: 332.4
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Description

This compound features a hybrid heterocyclic structure combining a 1H-1,3-benzodiazole core with a 5-methoxy-7-methyl-1H-indole moiety. Key structural attributes include:

  • Indole subunit: Modified with a methoxy group at position 5 and a methyl group at position 7, which influence steric and electronic interactions.
  • Hydroxy-methyl bridge: Connects the benzodiazole and indole systems, introducing a chiral center and enabling hydrogen-bonding interactions critical for molecular recognition.

Properties

CAS No.

1481631-75-7

Molecular Formula

C19H16N4O2

Molecular Weight

332.4

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-[hydroxy(5-methoxy-7-methyl-1H-indol-4-yl)methyl]-1H-1,3-benzodiazole-6-carbonitrile is a derivative of benzodiazole and indole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins and activating pro-apoptotic pathways .

Table 1 summarizes the cytotoxic effects observed in related compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT1166.76Inhibition of anti-apoptotic proteins
Compound BA549193.93Induction of apoptosis
Compound CHT-2943.00Cell cycle arrest

Antimicrobial Activity

Benzimidazole derivatives have also been documented for their antimicrobial properties. The compound under consideration has shown potential against both Gram-positive and Gram-negative bacteria. For example, studies have indicated that similar structures demonstrate moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of This compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways:

  • Apoptosis Induction : The compound may promote apoptosis through the mitochondrial pathway by increasing the expression of pro-apoptotic factors and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.

Case Studies

A notable study conducted by Birajdar et al. (2013) synthesized several derivatives of benzimidazole and tested their biological activities. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to standard antibiotics .

Another study focused on the anticancer properties of indole-based compounds, revealing that modifications in the structure significantly influenced their potency against various cancer cell lines .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activities (Inferred) Unique Features Reference
Target Compound 1H-1,3-benzodiazole + 1H-indole - 6-CN on benzodiazole
- 5-OCH₃, 7-CH₃ on indole
- Hydroxy-methyl bridge
Likely enzyme/receptor modulation (e.g., kinase inhibition) Chiral bridge enhances stereospecific interactions; dual heterocyclic system allows multi-target engagement
7-(Benzyloxy)-1H-indole 1H-indole Benzyloxy group at position 7 Varied receptor binding (e.g., serotonin receptors) Simpler substitution pattern; lacks benzodiazole moiety, reducing electron-deficient character
Methyl 2-chloro-1H-benzimidazole-5-carboxylate Benzimidazole - Cl at position 2
- COOCH₃ at position 5
High anticancer activity (IC₅₀ < 1 µM in some cell lines) Carboxylate group improves solubility; chloro substitution enhances electrophilicity
1H-Indazole-6-carbonitrile, 5-amino-1,3-dimethyl- Indazole - 6-CN
- 5-NH₂, 1,3-CH₃
Antitumor, antimicrobial Amino and methyl groups improve bioavailability; indazole core offers metabolic stability
6-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine + benzothiazole - 3-CN on pyridine
- Piperazine-linked benzothiazole
TGF-β inhibition Piperazine spacer enhances conformational flexibility; benzothiazole contributes to π-π stacking

Structural and Functional Insights

Substitution Patterns :

  • The target compound’s 6-carbonitrile on benzodiazole distinguishes it from simpler indole derivatives (e.g., 7-(benzyloxy)-1H-indole), which lack electron-withdrawing groups. This likely increases binding affinity to targets requiring polar interactions .
  • Compared to methyl benzimidazole carboxylates (e.g., Methyl 2-chloro-1H-benzimidazole-5-carboxylate), the indole-methoxy and methyl groups may reduce cytotoxicity while maintaining target selectivity .

The hydroxy-methyl bridge introduces chirality, a feature absent in most analogs (e.g., 1H-indazole-6-carbonitrile derivatives). This could enable enantiomer-specific activity, a critical factor in drug design .

Biological Implications :

  • The dual heterocyclic system may confer multi-target activity , similar to benzothiazole-piperazine hybrids, which inhibit TGF-β and other pathways .
  • The methoxy and methyl groups on indole could reduce metabolic degradation compared to unsubstituted indoles, enhancing pharmacokinetic profiles .

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